3-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a tetrahydropyran (oxan) ring substituted at position 4 with a 2-methoxyphenyl group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-21(22(27-31-16)17-7-3-5-9-19(17)25)23(28)26-15-24(11-13-30-14-12-24)18-8-4-6-10-20(18)29-2/h3-10H,11-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJJGDBXLNAKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
1,2-Oxazole Derivatives with Chlorophenyl Substituents
- N-(5-Bromo-2-pyridinyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Substituent: 5-bromo-2-pyridinyl group on the carboxamide. Molecular Weight: 392.637 g/mol vs. target compound (~465 g/mol estimated).
- 3-(2-Chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Substituent: 4-cyanophenyl group.
Piperazine-Linked Analogs
- LGH ([4-(2-chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone) (): Substituent: Piperazine ring with a nitro group. Key Difference: The nitro group increases metabolic liability, whereas the oxan ring in the target compound may improve stability .
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Pharmacokinetic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
